1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide
Overview
Description
1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a naphthylsulfonyl group attached to a piperidine ring, which is further substituted with an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylsulfonyl chloride with 3-piperidinecarboxamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with allyl bromide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-1-(2-naphthylsulfonyl)-2-pyrrolidinecarboxamide
- 3-(2-naphthylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine
Uniqueness
1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide is unique due to its specific structural features, such as the combination of the naphthylsulfonyl group with the piperidine ring and the allyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-11-20-19(22)17-8-5-12-21(14-17)25(23,24)18-10-9-15-6-3-4-7-16(15)13-18/h2-4,6-7,9-10,13,17H,1,5,8,11-12,14H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSCCLJZLDLQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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